molecular formula C32H33F3N4O3 B2769395 AMPK activator 1 CAS No. 1152423-98-7

AMPK activator 1

Cat. No.: B2769395
CAS No.: 1152423-98-7
M. Wt: 578.636
InChI Key: LKEAXBYFCTZTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of AMPK activator 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve organic reactions such as condensation, cyclization, and functional group transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

AMPK activator 1 undergoes various chemical reactions, including:

Scientific Research Applications

AMPK activator 1 has a wide range of scientific research applications, including:

Mechanism of Action

AMPK activator 1 exerts its effects by activating AMPK through allosteric binding and phosphorylation. The activation of AMPK leads to the phosphorylation of downstream targets, which in turn modulate the activities of metabolic enzymes, transcription factors, and other regulatory proteins. This results in the inhibition of ATP-consuming anabolic processes and the promotion of ATP-generating catabolic pathways, thereby restoring cellular energy balance .

Comparison with Similar Compounds

AMPK activator 1 is unique in its specific activation of AMPK compared to other similar compounds. Some similar compounds include:

This compound stands out due to its specific and direct activation of AMPK, making it a valuable tool for research and potential therapeutic applications.

Biological Activity

AMP-activated protein kinase (AMPK) is a crucial energy sensor in cells, playing a significant role in regulating cellular metabolism, energy homeostasis, and various physiological processes. AMPK activators, including AMPK Activator 1, have garnered attention for their potential therapeutic applications, particularly in metabolic disorders such as obesity and type 2 diabetes. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular pathways, and relevant research findings.

Overview of AMPK Structure and Function

AMPK is a heterotrimeric enzyme composed of three subunits: a catalytic α-subunit (α1 or α2), a scaffolding β-subunit (β1 or β2), and a regulatory γ-subunit (γ1, γ2, or γ3) . The activation of AMPK occurs through phosphorylation at Thr172 in the α-subunit by upstream kinases such as LKB1 and CaMKKβ, typically in response to increased AMP/ATP ratios during energy stress .

This compound functions by binding to specific sites on the AMPK complex, leading to conformational changes that enhance its kinase activity without significantly altering cellular ATP levels. This mechanism allows for the modulation of metabolic pathways critical for energy balance.

Key Mechanisms:

  • Direct Binding : Activators like this compound bind to the allosteric site on the AMPK complex, enhancing its activity .
  • Regulation of Metabolic Pathways : Activation of AMPK leads to increased fatty acid oxidation and glucose uptake while inhibiting anabolic processes such as lipid synthesis and protein translation .

Research Findings

Numerous studies have investigated the effects of this compound on various biological systems:

Table 1: Summary of Key Studies on this compound

Study ReferenceKey FindingsMethodology
Identified Lusianthridin as an AMPK activator through direct binding assays.Cell-free assays and stable cell line experiments.
Demonstrated that small molecule activators bind at a site between the kinase domain and CBM.Crystallography and biolayer interferometry.
Found that direct activators induce conformational changes in AMPK without altering ATP levels.In vitro kinase assays.
Showed that metformin, another AMPK activator, inhibits inflammation in fibroblast-like synoviocytes (FLSs).Cellular proliferation assays.
Highlighted natural activators like QF84139 for cardiac hypertrophy treatment.In vivo animal models.

Case Studies

Case Study 1: Cancer Metabolism
Research indicates that AMPK activation can suppress tumor growth by inhibiting mTOR signaling pathways. For instance, studies have shown that metformin activates AMPK, leading to reduced cancer cell proliferation in various models .

Case Study 2: Cardiovascular Health
A recent study demonstrated that QF84139 effectively activates AMPK and mitigates cardiac hypertrophy in animal models, suggesting potential therapeutic applications for heart disease .

Properties

IUPAC Name

N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-5-[1-[4-(trifluoromethyl)phenyl]piperidin-4-yl]oxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33F3N4O3/c33-32(34,35)24-1-3-26(4-2-24)39-17-11-27(12-18-39)41-28-5-6-29-23(19-28)20-30(42-29)31(40)37-25-9-15-38(16-10-25)21-22-7-13-36-14-8-22/h1-8,13-14,19-20,25,27H,9-12,15-18,21H2,(H,37,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEAXBYFCTZTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(O2)C=CC(=C3)OC4CCN(CC4)C5=CC=C(C=C5)C(F)(F)F)CC6=CC=NC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.